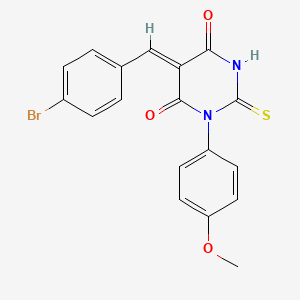
ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etilo (4Z)-1-(3,4-dimetilfenil)-2-metil-5-oxo-4-(3,4,5-trimetoxibencilideno)-4,5-dihidro-1H-pirrol-3-carboxilato es un compuesto orgánico complejo que pertenece a la clase de derivados de pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etilo (4Z)-1-(3,4-dimetilfenil)-2-metil-5-oxo-4-(3,4,5-trimetoxibencilideno)-4,5-dihidro-1H-pirrol-3-carboxilato generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del anillo de pirrol: Esto se puede lograr a través de la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonilo reacciona con una amina.
Introducción de sustituyentes: Los grupos 3,4-dimetilfenil y 3,4,5-trimetoxibencilideno se pueden introducir mediante reacciones de acilación o alquilación de Friedel-Crafts.
Esterificación: El grupo carboxilato se puede introducir mediante reacciones de esterificación utilizando etanol y un catalizador ácido.
Métodos de producción industrial
La producción industrial de compuestos tan complejos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores. Los procesos de escalado también consideran la rentabilidad y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El etilo (4Z)-1-(3,4-dimetilfenil)-2-metil-5-oxo-4-(3,4,5-trimetoxibencilideno)-4,5-dihidro-1H-pirrol-3-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻).
Principales productos formados
Los principales productos formados dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del etilo (4Z)-1-(3,4-dimetilfenil)-2-metil-5-oxo-4-(3,4,5-trimetoxibencilideno)-4,5-dihidro-1H-pirrol-3-carboxilato implica su interacción con dianas moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos, modulando las vías biológicas y ejerciendo sus efectos.
Comparación Con Compuestos Similares
Compuestos similares
- Etilo (4Z)-1-(fenil)-2-metil-5-oxo-4-(bencilideno)-4,5-dihidro-1H-pirrol-3-carboxilato
- Etilo (4Z)-1-(4-metilfenil)-2-metil-5-oxo-4-(4-metoxibencilideno)-4,5-dihidro-1H-pirrol-3-carboxilato
Singularidad
El etilo (4Z)-1-(3,4-dimetilfenil)-2-metil-5-oxo-4-(3,4,5-trimetoxibencilideno)-4,5-dihidro-1H-pirrol-3-carboxilato es único debido a sus sustituyentes específicos, que pueden influir en su reactividad química y actividad biológica. La presencia de múltiples grupos metoxi puede mejorar su solubilidad e interacción con las dianas biológicas.
Propiedades
Fórmula molecular |
C26H29NO6 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-8-33-26(29)23-17(4)27(19-10-9-15(2)16(3)11-19)25(28)20(23)12-18-13-21(30-5)24(32-7)22(14-18)31-6/h9-14H,8H2,1-7H3/b20-12- |
Clave InChI |
ZHFZTLZEQXOILK-NDENLUEZSA-N |
SMILES isomérico |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11641295.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641299.png)
![Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641301.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![2-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11641318.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B11641343.png)
![(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11641350.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11641373.png)
![2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641380.png)
![6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641383.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641390.png)
